molecular formula C11H21NO4 B11876175 (R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid

Cat. No.: B11876175
M. Wt: 231.29 g/mol
InChI Key: ZMTFJZAKAIBBQV-MRVPVSSYSA-N
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Description

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid (CAS: 132605-96-0) is a chiral, Boc-protected amino acid derivative with the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol . It features a pentanoic acid backbone substituted with an aminomethyl group at the second carbon, which is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis as a building block for introducing stereochemical specificity and protecting amine functionalities during solid-phase peptide synthesis (SPPS) .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid

InChI

InChI=1S/C11H21NO4/c1-5-6-8(9(13)14)7-12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1

InChI Key

ZMTFJZAKAIBBQV-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@H](CNC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CCCC(CNC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Setup and Catalysts

The patent CN115286504B details a high-yield route for synthesizing structurally related Boc-protected amino acids via asymmetric hydrogenation. For (R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid, a precursor ketone (Compound I) undergoes hydrogenation in the presence of a chiral ruthenium catalyst (Chloro{(S)-(+)-5,5'-bis[di(3,5-di-tert-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxin}(p-cymene)ruthenium chloride) . Key conditions include:

  • Pressure : 0.5–1 MPa H₂.

  • Temperature : 50–70°C.

  • Solvent : Methanol or ethanol.

This method achieves >98% purity and >99% enantiomeric excess (ee) , critical for pharmaceutical applications.

Post-Treatment and Purification

Post-hydrogenation steps involve:

  • Filtration to remove the catalyst.

  • Concentration under reduced pressure to isolate the crude product.

  • Recrystallization using methyl tert-butyl ether (MTBE) and cyclohexane to enhance purity.

Alkylation of Amino Acid Precursors

Alkylation with Allyl Iodide

A PMC study (PMC4476065) demonstrates alkylation at the α-carbon of Boc-protected alanine derivatives to elongate the carbon chain. For the target compound:

  • Starting material : tert-Butyl (S)-2-((tert-butoxycarbonyl)amino)propanoate.

  • Alkylation : Reaction with allyl iodide in tetrahydrofuran (THF) at −10°C to 10°C.

  • Hydrolysis : Oxidative cleavage of the alkene to introduce the carboxylic acid moiety.

This method yields 90% after recrystallization but requires careful temperature control to avoid racemization.

Organozinc-Mediated Coupling

US20040110228A1 highlights organozinc reagents for constructing peptidomimetics. Applying this to this compound:

  • Zinc insertion : Treating an iodinated amino acid precursor with Zn-Cu in toluene.

  • Cross-coupling : Reaction with an acid chloride using Pd(PPh₃)₂Cl₂ to form the carbon skeleton.

This route offers modularity but faces challenges in stereochemical control.

Boc Protection and Chain Elongation

Boc Protection of Primary Amines

Introducing the tert-butoxycarbonyl (Boc) group is pivotal for amine protection. PubChem data (CID 11866183) confirms di-tert-butyl dicarbonate as the standard reagent. Steps include:

  • Dissolving the amine in dichloromethane (DCM) or THF.

  • Adding Boc anhydride with a base (e.g., triethylamine) at 0–25°C.

  • Stirring for 12–24 hours to ensure complete protection.

Chain Elongation via Aldol Condensation

Extending the carbon backbone involves aldol reactions:

  • Base-catalyzed condensation between a Boc-protected alanine derivative and pentanal.

  • Acid work-up to isolate the β-hydroxy intermediate.

  • Oxidation to the carboxylic acid using Jones reagent.

Comparative Analysis of Methods

Method Yield Purity Stereocontrol Scalability
Asymmetric Hydrogenation85–90%>98%Excellent (99% ee)Industrial
Alkylation70–75%90–95%ModerateLaboratory
Organozinc Coupling60–65%85–90%PoorNiche

Key Findings :

  • Asymmetric hydrogenation outperforms other methods in yield and stereochemical fidelity.

  • Alkylation routes are versatile but require stringent conditions to prevent racemization.

  • Organozinc methods, while innovative, are less practical for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

®-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid undergoes various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group is involved.

    Coupling: It can be used in peptide coupling reactions, often employing reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like N-methylmorpholine.

Major Products Formed

    Deprotection: The major product is the free amino acid derivative.

    Coupling: The major products are peptides or other coupled molecules.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:

  • The compound is extensively utilized in the synthesis of peptides and proteins due to its ability to protect the amino group during chemical reactions. The tert-butoxycarbonyl (Boc) group shields the amino functionality from unwanted reactions, allowing for selective modifications at other functional groups. This property is crucial in multi-step synthesis processes where the integrity of specific functional groups must be maintained until the final stages of synthesis.

Deprotection Mechanism:

  • After the desired reactions are completed, the Boc group can be removed under acidic conditions, revealing the free amino group. This allows for further functionalization or coupling with other amino acids to form longer peptide chains.

Drug Development

Synthesis of Pharmaceutical Compounds:

  • (R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid is employed in the synthesis of various pharmaceutical compounds. Its utility as a precursor in drug formulation is attributed to its stability and ease of modification .

Case Studies:

  • Research has shown that derivatives of this compound can act as inhibitors of critical pathways such as the phosphoinositide 3-kinase (PI3K) pathway, which plays a vital role in cancer cell proliferation. Inhibiting this pathway has been linked to anti-tumor effects, making these derivatives potential candidates for cancer therapy .

Bioconjugation

Preparation of Bioconjugates:

  • The compound is also significant in bioconjugation processes where it is used to attach biomolecules such as peptides or proteins to other entities for research and diagnostic applications. This includes creating targeted delivery systems for drugs or imaging agents that can enhance diagnostic capabilities in medical settings .

Synthetic Methodologies

Synthesis Techniques:

  • The synthesis typically involves protecting the amino group using di-tert-butyl dicarbonate (Boc2O) in an organic solvent like dichloromethane, often in the presence of bases such as triethylamine. This method allows for high yields and purity of the final product .
Synthetic Route Description
ProtectionUse Boc2O to protect the amino group
Reaction ConditionsConducted at room temperature with triethylamine
PurificationStandard techniques such as chromatography

Research Findings and Insights

Biological Activity:

  • Studies have indicated that related compounds exhibit anti-inflammatory properties and can modulate immune responses, suggesting their potential therapeutic applications beyond oncology .

Imaging Applications:

  • Novel tracers based on this compound have been developed for positron emission tomography (PET), particularly for imaging brain tumors. These tracers have shown promising biodistribution characteristics and tumor uptake ratios compared to established imaging agents .

Mechanism of Action

The mechanism of action of ®-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization.

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
(R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid (Target) 132605-96-0 C₁₂H₂₃NO₄ 245.32 Boc-protected aminomethyl group at C2; pentanoic acid backbone Peptide synthesis intermediates; chiral drug development
(R)-2-((tert-Butoxycarbonyl)amino)pentanoic acid 57521-85-4 C₁₀H₁₉NO₄ 217.26 Boc-protected amino group at C2; lacks aminomethyl substituent Intermediate in organic synthesis; simpler peptide chains
(R)-2-((3-((tert-Butoxycarbonyl)amino)propanoyl)oxy)-4-methylpentanoic acid Not available C₁₄H₂₄N₂O₆ 316.35 Ester linkage at C2; Boc-protected β-alanine side chain Prodrug design; enzyme substrate studies
(2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic Acid 1012341-50-2 C₂₃H₂₉NO₄ 395.48 Biphenyl moiety at C5; Boc-protected amino group at C4 Drug discovery (e.g., protease inhibitors); receptor-binding studies
2-([(tert-Butoxy)carbonyl]amino)-3-methylpentanoic acid 13139-16-7 C₁₁H₂₁NO₄ 231.29 Methyl group at C3; Boc-protected amino group at C2 Structural isomer studies; chiral resolution
(S)-5-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic acid Not available C₁₉H₂₇N₂O₆ 385.43 Dual protection (Boc and Cbz groups); amino groups at C2 and C5 Orthogonal protection strategies in peptide synthesis

Biological Activity

(R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid, often abbreviated as Boc-amino acid, is a synthetic compound primarily utilized in organic synthesis, particularly in peptide synthesis and drug development. This article provides a detailed overview of its biological activity, including its role in peptide formation, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is favored for its stability under various conditions, making it a popular choice for protecting amino groups during peptide synthesis. Its molecular formula is C12H23N1O3C_{12}H_{23}N_{1}O_{3}, and it possesses a molecular weight of approximately 229.32 g/mol.

Role in Peptide Synthesis

Peptide Formation:
this compound serves as a crucial building block in the formation of peptides and proteins, which are vital for numerous biological functions. The Boc group allows for selective protection of the amino group, facilitating further synthetic modifications without compromising the integrity of the amino acid structure.

Synthesis Methodology:
The synthesis typically involves:

  • Protection of the amino group using Boc anhydride.
  • Coupling with other amino acids through standard peptide coupling methods.
  • Deprotection to yield the final peptide product.

Biological Activity and Applications

The biological activity of this compound is primarily linked to its use in drug development and as a precursor for biologically active peptides.

Therapeutic Potential:

  • Antitumor Activity: Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain Boc-protected peptides demonstrate higher antiproliferative activity compared to unprotected counterparts .
  • Drug Development: The compound is being explored as a precursor for developing pharmaceutical agents targeting specific biological pathways, particularly those involved in cancer cell proliferation and survival mechanisms .

Case Study 1: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of this compound derivatives against A549 lung carcinoma cells. The results indicated that specific derivatives showed significant inhibition of cell proliferation compared to control groups, suggesting a potential pathway for therapeutic development .

Case Study 2: Peptide Synthesis Optimization

Another investigation focused on optimizing peptide synthesis using Boc-protected amino acids, including this compound. The study highlighted the advantages of using Boc protection in achieving high purity and yield of synthesized peptides, which are crucial for subsequent biological testing .

Comparative Analysis

Compound Biological Activity Application Study Reference
(R)-Boc-amino acidAntitumor propertiesPeptide synthesis
TD-(R)Higher antiproliferative activity than controlsCancer treatment
Other Boc derivativesVariable cytotoxicityDrug development

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing (R)-2-(((tert-Butoxycarbonyl)amino)methyl)pentanoic acid?

The synthesis typically involves sequential protection-deprotection strategies, starting with tert-butoxycarbonyl (Boc) group introduction to protect the amine functionality. Key steps include:

  • Amino group protection : Boc-anhydride or Boc-Cl in a basic solvent (e.g., THF or DCM) at 0–25°C.
  • Carboxylic acid activation : Use of coupling agents like HOBt/EDCI for amide bond formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reaction efficiency.
  • pH control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent Boc-group cleavage. Monitoring via HPLC ensures intermediate purity, and NMR (1H/13C) confirms structural integrity .

Q. How is the compound characterized post-synthesis, and what analytical methods are recommended?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify stereochemistry and functional groups (e.g., Boc-group protons at ~1.4 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95% typically required).
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+ peak at m/z 232–234).
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert atmosphere (argon or nitrogen) in sealed, light-resistant containers at 2–8°C . Desiccants (e.g., silica gel) prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the protective group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent systems?

Systematic solvent screening (e.g., DMF vs. THF) coupled with Design of Experiments (DoE) methodologies can identify optimal conditions. For example:

  • Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require lower temperatures to suppress side reactions.
  • Additives : Catalytic DMAP accelerates Boc protection, while molecular sieves absorb byproducts (e.g., H2O).
  • Kinetic monitoring : Use in-situ IR or inline HPLC to track reaction progress and adjust parameters dynamically .

Q. How should discrepancies in reported spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Contradictions often arise from solvent effects or impurities. Mitigation strategies include:

  • Cross-validation : Compare data across deuterated solvents (CDCl3 vs. DMSO-d6) and reference databases (PubChem, Reaxys).
  • 2D NMR techniques : HSQC and HMBC resolve overlapping signals and confirm connectivity.
  • Isotopic labeling : 15N-labeled Boc groups clarify ambiguous amine signals in crowded spectra .

Q. What strategies are effective for designing analogs of this compound to enhance bioactivity (e.g., enzyme inhibition)?

Focus on structure-activity relationship (SAR) studies:

  • Functional group substitution : Replace the pentanoic acid chain with shorter/longer aliphatic or aromatic moieties to modulate lipophilicity.
  • Stereochemical modifications : Synthesize (S)-isomers or diastereomers to probe chiral recognition in target binding pockets.
  • Boc-group alternatives : Test acid-labile (Boc) vs. base-stable (Fmoc) protective groups for tailored stability in biological assays .

Q. How does the compound’s reactivity change in peptide coupling reactions, and what mechanistic insights are critical?

The Boc-protected amine and free carboxylic acid enable selective participation in:

  • Solid-phase peptide synthesis (SPPS) : Activate the carboxylic acid with HATU/DIPEA for amide bond formation.
  • Mechanistic studies : Monitor racemization via circular dichroism (CD) or chiral HPLC; minimize by using low-temperature coupling (<0°C).
  • Side-chain interactions : The tert-butyl group sterically shields the amine, reducing undesired nucleophilic side reactions .

Key Considerations for Methodological Rigor

  • Contradictory data : Always replicate experiments under standardized conditions (solvent, temperature) before drawing conclusions.
  • Safety protocols : Use PPE (gloves, goggles) and fume hoods when handling reactive intermediates (e.g., coupling agents) .
  • Ethical compliance : Adhere to institutional guidelines for waste disposal of organic solvents and Boc-group byproducts .

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